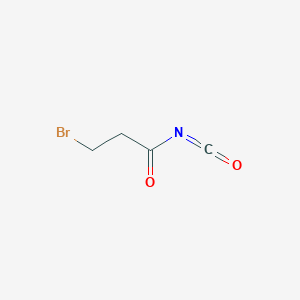

3-Bromopropanoyl isocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromopropanoyl isocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO2/c5-2-1-4(8)6-3-7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKAOWBNIUWMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10520603 | |

| Record name | 3-Bromopropanoyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10520603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18926-24-4 | |

| Record name | 3-Bromopropanoyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10520603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromopropanoyl isocyanate CAS number 18926-24-4

An In-Depth Technical Guide to 3-Bromopropanoyl Isocyanate: A Bifunctional Reagent for Advanced Applications

Executive Summary

This compound (CAS Number 18926-24-4) is a highly reactive, bifunctional chemical reagent of significant interest to researchers in drug development, chemical biology, and materials science. This guide provides a comprehensive technical overview of its properties, reactivity, and applications. Possessing two distinct electrophilic centers—a highly reactive isocyanate group and an alkyl bromide—this molecule offers a versatile platform for sequential or differential reactions. It is particularly valuable for bioconjugation, the development of targeted covalent inhibitors, and as a cyclization precursor.[1] This document details its physicochemical properties, explores the causality behind its reactivity, provides validated experimental protocols for its use, and outlines critical safety and handling procedures to ensure its effective and safe application in a laboratory setting.

Introduction: The Dual Nature of an Acyl Isocyanate

Isocyanates (R–N=C=O) are a class of organic compounds characterized by a highly electrophilic carbon atom, making them potent reactants for a wide array of nucleophiles, including alcohols, amines, and thiols.[2][3][4] This reactivity is the foundation for their extensive use in the synthesis of polyurethanes, pharmaceuticals, and other high-value materials.[2][5]

This compound distinguishes itself by incorporating a second reactive site: a primary alkyl bromide. This dual-functionality transforms it from a simple acylating agent into a versatile heterobifunctional crosslinker. The isocyanate group typically exhibits much higher reactivity than the alkyl bromide, allowing for a stepwise reaction sequence. First, the isocyanate can be selectively reacted with a primary nucleophile (e.g., an amine on a protein) to form a stable urea linkage.[6] Subsequently, the tethered bromo-propyl chain remains available for a second nucleophilic substitution reaction, enabling intramolecular cyclization or intermolecular crosslinking. This unique characteristic makes it a valuable tool for designing complex molecular architectures, such as antibody-drug conjugates (ADCs), targeted covalent inhibitors, and molecular probes.[7][8][9]

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application in experimental design.

| Property | Value | Source |

| CAS Number | 18926-24-4 | [1][10] |

| Molecular Formula | C₄H₄BrNO₂ | [1][10] |

| Molecular Weight | 177.98 g/mol | [1][10] |

| Appearance | Volatile Liquid | [1] |

| Boiling Point | 68-69 °C at 10 Torr | [1] |

| Solubility | Soluble in chlorinated, aromatic, and ethereal solvents | [1] |

| InChIKey | JZKAOWBNIUWMLP-UHFFFAOYSA-N | [10] |

| SMILES | C(CBr)C(=O)N=C=O | [10] |

Core Chemistry and Reactivity

The utility of this compound is rooted in the differential reactivity of its two electrophilic sites.

-

The Isocyanate Group (-N=C=O): This functional group is extremely susceptible to nucleophilic attack. The general order of reactivity with common biological nucleophiles is: primary amines > secondary amines > thiols ≈ alcohols > water.[4][11] Reaction with amines yields stable urea bonds, while reaction with alcohols forms carbamates.[2][12] This reaction is typically very rapid and can proceed under neutral, anhydrous conditions. The high reactivity necessitates careful handling to prevent unwanted reactions with atmospheric moisture, which leads to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide.[2]

-

The Alkyl Bromide (-CH₂Br): This site acts as a classic electrophile for Sₙ2 reactions. It is significantly less reactive than the isocyanate group, allowing for selective initial conjugation via the isocyanate. Once the isocyanate has reacted, the tethered alkyl bromide can be targeted by a second nucleophile, such as a cysteine thiol or a histidine imidazole, to form a stable covalent bond. This second reaction often requires more forcing conditions (e.g., elevated temperature or basic pH) compared to the initial isocyanate reaction. This differential reactivity is the key to its utility as a bifunctional reagent.

Caption: Diagram 1: Reactivity of this compound.

Applications in Research and Drug Development

Bifunctional Probe for Bioconjugation

Bioconjugation is the process of covalently linking molecules to biomolecules like proteins or antibodies.[6][13] this compound is an ideal reagent for this purpose. The isocyanate group can rapidly and efficiently react with surface-exposed lysine residues on a protein at physiological or slightly basic pH.[6] This reaction is often faster and more efficient than with commonly used N-hydroxysuccinimide (NHS) esters. Once the protein is labeled, the pendant bromo-propyl group serves as a handle for further modification or for probing the local environment. For example, it could be used to crosslink to a nearby cysteine residue, providing valuable structural information.[14]

Warhead for Targeted Covalent Inhibitors

Targeted covalent inhibitors (TCIs) are a class of drugs that form a permanent covalent bond with their protein target, offering advantages in potency and duration of action.[15][16][17] this compound can be incorporated into a larger molecule that provides binding affinity and selectivity for a specific protein target. The molecule first binds non-covalently to the protein's active or allosteric site. The highly reactive isocyanate group can then form a covalent bond with a nearby nucleophilic residue (like lysine). Alternatively, for targets lacking a suitably positioned lysine, the isocyanate can be used as a linker to attach the targeting moiety to a carrier, leaving the alkyl bromide to act as the "warhead" to alkylate a cysteine or histidine residue.[15][17]

Precursor for Heterocyclic Synthesis

In organic synthesis, this reagent serves as a precursor for creating cyclic structures. After reacting the isocyanate with a nucleophile, the terminal bromide can participate in an intramolecular cyclization reaction. For instance, reaction with an amine followed by internal attack can lead to the formation of succinimide-type structures.[18] This is valuable in medicinal chemistry for generating libraries of compounds with constrained conformations.[19]

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating steps for characterization and confirmation. Extreme caution must be exercised when handling isocyanates (see Section 6). All work must be performed in a certified fume hood under anhydrous conditions.

Protocol 1: Labeling a Model Protein (e.g., Bovine Serum Albumin)

This protocol describes a general method for conjugating this compound to a protein via lysine residues.

-

Protein Preparation:

-

Prepare a solution of the model protein (e.g., 5 mg/mL Bovine Serum Albumin) in a non-nucleophilic buffer, such as 100 mM sodium phosphate buffer, pH 7.5. Ensure the buffer is free of primary amines (e.g., Tris).

-

Causality: A pH of 7.5-8.0 deprotonates the lysine ε-amino group, increasing its nucleophilicity for efficient reaction with the isocyanate, while minimizing hydrolysis of the reagent.

-

-

Reagent Preparation:

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the isocyanate stock solution to the gently stirring protein solution.

-

Allow the reaction to proceed for 1-2 hours at room temperature or 4 °C to minimize protein degradation.

-

Causality: A molar excess drives the reaction to completion. Lower temperatures can improve protein stability during the labeling process.

-

-

Purification:

-

Remove unreacted reagent and byproducts by desalting the protein solution using a spin column (e.g., Zeba™ Spin Desalting Columns) or through dialysis against the storage buffer (e.g., PBS, pH 7.4).

-

Causality: Purification is essential to remove the toxic isocyanate reagent and ensure the final conjugate is suitable for downstream applications.

-

-

Validation & Characterization:

-

Confirm successful conjugation using MALDI-TOF mass spectrometry. An increase in the protein's molecular weight corresponding to the mass of the added moieties (177.98 Da each) validates the reaction.

-

The degree of labeling can be quantified by comparing the mass of the native and modified protein.

-

Caption: Diagram 2: Experimental Workflow for Protein Bioconjugation.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols.

-

Toxicity and Hazards: It is classified as a lachrymator and is corrosive.[1] Like other isocyanates, it is a potent respiratory sensitizer and can cause severe allergic reactions upon inhalation.[21][22] Acute exposure can lead to skin, eye, and respiratory tract irritation.[23]

-

Personal Protective Equipment (PPE):

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1][24]

-

Gloves: Wear chemically resistant gloves (e.g., nitrile or butyl rubber). Thin latex gloves are not suitable.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[23][24]

-

Lab Coat: A lab coat must be worn to prevent skin contact.

-

-

Handling:

-

Use only under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents and glassware to prevent decomposition and polymerization.[1]

-

Avoid contact with water, alcohols, amines, bases, and strong oxidizing agents.[1][22] The reaction with water is violent and produces CO₂, which can cause pressure buildup in sealed containers.[2][25]

-

Keep away from heat, sparks, and open flames.

-

-

Storage:

-

Spills and Disposal:

-

In case of a spill, decontaminate the area with a solution designed to neutralize isocyanates (e.g., a mixture of water, detergent, and sodium carbonate or ammonia).

-

Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of in drains.

-

Conclusion

This compound is a powerful and versatile bifunctional reagent with significant potential in advanced scientific research, particularly in drug discovery and chemical biology. Its differential reactivity allows for controlled, stepwise modifications of complex biomolecules and the synthesis of novel chemical entities. While its high reactivity demands rigorous safety and handling protocols, a thorough understanding of its chemical properties enables researchers to harness its capabilities for creating sophisticated molecular tools, from precisely engineered bioconjugates to highly selective covalent inhibitors. As the demand for such advanced chemical modalities grows, the applications for this compound are poised to expand further.

References

-

Isocyanate - Wikipedia . (n.d.). Wikipedia. Retrieved from [Link]

-

Isocyanate-based multicomponent reactions . (2024). RSC Advances. Retrieved from [Link]

-

Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions . (2019). ResearchGate. Retrieved from [Link]

-

Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions . (2010). NIH National Center for Biotechnology Information. Retrieved from [Link]

-

This compound as an acyclic source of the succinimidyl radical . (1992). Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

-

This compound | C4H4BrNO2 | CID 13129703 - PubChem . (n.d.). PubChem. Retrieved from [Link]

-

This compound - Pharos . (n.d.). Pharos. Retrieved from [Link]

-

3-Bromopropyl isocyanate | C4H6BrNO | CID 544544 - PubChem . (n.d.). PubChem. Retrieved from [Link]

-

The Chemistry of β-Bromopropionyl Isocyanate. IV. Elimination Reactions of Some β-Bromopropionic Acid Derivatives . (1961). ACS Publications. Retrieved from [Link]

-

This compound - ChemSynthesis . (n.d.). ChemSynthesis. Retrieved from [Link]

-

Design and Applications of Bifunctional Small Molecules in Biology . (2021). PubMed. Retrieved from [Link]

-

GHS 11 (Rev.11) SDS Word Download CAS: 18926-24-4 . (n.d.). XiXisys. Retrieved from [Link]

-

GUIDE TO HANDLING ISOCYANATES - Safe Work Australia . (n.d.). Safe Work Australia. Retrieved from [Link]

-

Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates . (2021). NIH National Center for Biotechnology Information. Retrieved from [Link]

-

Bifunctional modalities for repurposing protein function . (2021). PubMed. Retrieved from [Link]

-

Isocyanate Component A - Huntsman Building Solutions . (2021). Huntsman. Retrieved from [Link]

-

How to Enhance Isocyanate Storage and Handling Safety? . (n.d.). Patsnap. Retrieved from [Link]

-

Design and applications of bifunctional small molecules: Why two heads are better than one . (2008). NIH National Center for Biotechnology Information. Retrieved from [Link]

-

Design and Applications of Bifunctional Small Molecules in Biology . (2021). ResearchGate. Retrieved from [Link]

-

Induced Bioconjugation via On-Demand Isocyanate Formation . (2023). PubMed. Retrieved from [Link]

-

Safety aspects of handling isocyanates in urethane foam production . (n.d.). IChemE. Retrieved from [Link]

-

Download DOCX - Safe Work Australia . (n.d.). Safe Work Australia. Retrieved from [Link]

- Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents. (n.d.). Google Patents.

-

Covalent inhibition by a natural product-inspired latent electrophile . (2023). bioRxiv. Retrieved from [Link]

-

Fast Cysteine Bioconjugation Chemistry . (2021). NIH National Center for Biotechnology Information. Retrieved from [Link]

-

The Role of Isocyanates in Modern Pharmaceuticals . (n.d.). Patsnap. Retrieved from [Link]

-

Discovery of a Potent and Selective Covalent p300/CBP Inhibitor . (2020). NIH National Center for Biotechnology Information. Retrieved from [Link]

-

Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets . (2022). MDPI. Retrieved from [Link]

-

RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions . (2022). NIH National Center for Biotechnology Information. Retrieved from [Link]

-

Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches . (2023). MDPI. Retrieved from [Link]

Sources

- 1. 3-Bromopropionyl Isocyanate | 18926-24-4 [chemicalbook.com]

- 2. Isocyanate - Wikipedia [en.wikipedia.org]

- 3. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 6. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Applications of Bifunctional Small Molecules in Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bifunctional modalities for repurposing protein function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C4H4BrNO2 | CID 13129703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Discovery of a Potent and Selective Covalent p300/CBP Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets [mdpi.com]

- 18. This compound as an acyclic source of the succinimidyl radical - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]

- 21. 3-Bromopropyl isocyanate | C4H6BrNO | CID 544544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 23. fishersci.com [fishersci.com]

- 24. huntsmanbuildingsolutions.com [huntsmanbuildingsolutions.com]

- 25. icheme.org [icheme.org]

An In-depth Technical Guide to 3-Bromopropanoyl Isocyanate (C₄H₄BrNO₂) for Advanced Research and Drug Development

This guide provides a comprehensive technical overview of 3-bromopropanoyl isocyanate, a bifunctional reagent with significant potential in chemical biology and drug discovery. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, reactivity, and practical applications of this versatile compound, with a focus on its role as a covalent modifier of proteins.

Introduction: The Strategic Value of a Bifunctional Reagent

This compound is a unique chemical entity that combines two highly reactive functional groups within a compact molecular framework: a potent electrophilic isocyanate and a readily displaceable bromide. This dual reactivity makes it a valuable tool for the covalent modification of biomolecules and the development of targeted covalent inhibitors (TCIs).[1][2] The isocyanate group provides a reactive handle for forming stable urea or carbamate linkages with nucleophilic residues on proteins, such as lysine, while the bromoalkyl chain can act as a secondary electrophile for targeting residues like cysteine.[3][4]

This guide will explore the fundamental chemistry of this compound, providing the necessary knowledge to effectively and safely utilize this reagent in a research setting.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its proper handling, characterization, and application.

| Property | Value | Source |

| Molecular Formula | C₄H₄BrNO₂ | [5] |

| Molecular Weight | 177.98 g/mol | [5] |

| CAS Number | 18926-24-4 | [5] |

| Appearance | Colorless to light yellow liquid (predicted) | |

| Boiling Point | 68-69 °C at 10 Torr | |

| Solubility | Soluble in anhydrous chlorinated, ethereal, and aromatic solvents | |

| InChIKey | JZKAOWBNIUWMLP-UHFFFAOYSA-N | [5] |

| SMILES | C(CBr)C(=O)N=C=O | [5] |

Spectroscopic Characterization:

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 2240-2270 cm⁻¹ due to the asymmetric stretching of the -N=C=O group. A sharp carbonyl (C=O) stretch is also expected around 1740 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Two triplet signals are expected in the aliphatic region. The protons adjacent to the bromine atom (Br-CH₂-) would appear further downfield (approximately 3.6-3.8 ppm) compared to the protons adjacent to the carbonyl group (-CH₂-CO) (approximately 3.0-3.2 ppm).

-

¹³C NMR: The isocyanate carbon (-N=C=O) is expected to have a chemical shift in the range of 120-130 ppm. The carbonyl carbon (C=O) would appear around 170 ppm. The methylene carbons will be in the aliphatic region, with the carbon attached to bromine being more deshielded.

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak [M]⁺ would be observed at m/z 177 and 179.[5]

Synthesis of this compound

Two primary synthetic routes are presented here, offering flexibility based on available starting materials and laboratory capabilities.

From 3-Bromopropionyl Chloride via Curtius Rearrangement

This classic method involves the conversion of an acyl chloride to an acyl azide, which then undergoes a Curtius rearrangement to yield the isocyanate.

Caption: Synthesis of this compound via Curtius Rearrangement.

Experimental Protocol:

-

Safety First: This reaction involves sodium azide, which is highly toxic and explosive. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 3-bromopropionyl chloride (1 equivalent) in anhydrous acetone.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium azide (1.1 equivalents) in a minimal amount of water, ensuring the temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0 °C for 2-3 hours.

-

After the reaction is complete (monitored by TLC or IR), carefully add the reaction mixture to a separatory funnel containing cold water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Crucially, do not concentrate the acyl azide intermediate. The crude azide solution should be used directly in the next step.

-

Gently heat the azide solution in a flask equipped with a reflux condenser under a nitrogen atmosphere. The Curtius rearrangement will occur with the evolution of nitrogen gas to form the isocyanate.

-

Once nitrogen evolution ceases, the solvent can be carefully removed under reduced pressure to yield the crude this compound, which can be purified by vacuum distillation.[6][7]

From 3-Bromopropanamide and Oxalyl Chloride

This method provides a phosgene-free alternative for the synthesis of acyl isocyanates.[8][9]

Caption: Synthesis of this compound using Oxalyl Chloride.

Experimental Protocol:

-

Safety First: Oxalyl chloride is corrosive and toxic. All manipulations must be performed in a well-ventilated fume hood.

-

Suspend 3-bromopropanamide (1 equivalent) in an anhydrous chlorinated solvent (e.g., dichloromethane or 1,2-dichloroethane) in a flame-dried flask under a nitrogen atmosphere.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add oxalyl chloride (1.2 equivalents) to the suspension at room temperature.

-

Stir the reaction mixture at room temperature until the evolution of gas ceases. The reaction can be gently heated to reflux to ensure completion.

-

The resulting solution contains the this compound. The solvent and excess oxalyl chloride can be removed by vacuum distillation to yield the product.

Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the high electrophilicity of the isocyanate carbon and the C-Br bond.

Reactions with Nucleophiles

Isocyanates readily react with a variety of nucleophiles.[3] The general order of reactivity is:

Primary amines > Secondary amines > Alcohols > Thiols > Water

Caption: General Reactivity of this compound with Nucleophiles.

-

Reaction with Amines (e.g., Lysine): The reaction with primary amines, such as the ε-amino group of lysine residues in proteins, is rapid and forms a stable N,N'-disubstituted urea linkage.[10] This reaction is often the primary basis for protein labeling with isocyanate-based reagents.[11]

-

Reaction with Thiols (e.g., Cysteine): The isocyanate group can react with the sulfhydryl group of cysteine to form a thiocarbamate. This reaction is generally slower than the reaction with amines.[12] However, the presence of the α-bromo substituent introduces the possibility of a secondary reaction, where the bromine can be displaced by the cysteine thiol, forming a stable thioether bond. This dual reactivity makes it an interesting candidate for targeting cysteine-rich proteins.[4][13]

-

Reaction with Water: this compound reacts readily with water to form an unstable carbamic acid intermediate, which then decomposes to the corresponding amine (3-bromopropanamide) and carbon dioxide.[14] This highlights the critical need for anhydrous conditions during synthesis, storage, and handling.

Applications in Drug Discovery and Chemical Biology

The unique properties of this compound make it a valuable tool for various applications in the life sciences.

Covalent Labeling of Proteins

This compound can be used to covalently label proteins for various downstream applications, including:

-

Attachment of reporter molecules: By first reacting the isocyanate with a fluorescent dye or a biotin molecule that contains a primary amine, a bifunctional labeling reagent can be created.

-

Cross-linking studies: The dual reactivity can be exploited to cross-link proteins.

Experimental Protocol for Protein Labeling:

-

Prepare the protein of interest in a suitable buffer at a slightly alkaline pH (e.g., pH 8.0-8.5) to ensure the nucleophilic residues (e.g., lysine) are deprotonated. The buffer should not contain any primary amines (e.g., Tris).

-

Prepare a stock solution of this compound in an anhydrous, water-miscible organic solvent (e.g., DMSO or DMF).

-

Add a 10- to 50-fold molar excess of the isocyanate solution to the protein solution with gentle stirring. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.

-

Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer or glycine).

-

Remove the excess unreacted reagent by dialysis, size-exclusion chromatography, or ultrafiltration.[15][16][17]

-

Characterize the labeled protein using techniques such as mass spectrometry to determine the extent and sites of modification.

Development of Targeted Covalent Inhibitors

The ability of this compound to react with nucleophilic amino acid residues makes it a potential "warhead" for the design of targeted covalent inhibitors.[2][18] By incorporating this reactive group into a molecule that has affinity for a specific protein target, an irreversible inhibitor can be developed. The dual electrophilic nature of the molecule could potentially be exploited for targeting proteins with adjacent nucleophilic residues.

Safety, Handling, and Disposal

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Toxicity: Isocyanates are known sensitizers and can cause respiratory and skin irritation.[14] this compound is also expected to be lachrymatory and corrosive.

-

Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as acids, bases, and alcohols.

-

Spills and Disposal: In case of a spill, absorb the material with an inert, dry absorbent (e.g., vermiculite or sand). Do not use water. The waste should be neutralized with a decontamination solution (e.g., a solution of sodium carbonate and detergent in water) before disposal.[19][20] All waste must be disposed of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly reactive and versatile bifunctional reagent with significant potential for researchers in chemical biology and drug discovery. Its ability to covalently modify proteins through its isocyanate and bromoalkyl moieties makes it a valuable tool for protein labeling, cross-linking, and the development of targeted covalent inhibitors. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is paramount for its successful and safe application in the laboratory.

References

-

Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from [Link]

-

Safe Work Australia. (n.d.). An assessment of the risks arising from the use, storage, handling or disposal of isocyanates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13129703, this compound. Retrieved from [Link]

-

Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]

-

Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]

- Bar-Zeev, M., et al. (2018). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. European Journal of Medicinal Chemistry, 161, 147-156.

-

American Chemistry Council. (n.d.). SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates. Retrieved from [Link]

-

Abberior Instruments. (n.d.). Protein labeling protocol. Retrieved from [Link]

- Allen, C. F. H., & Bell, A. (1944).

- Kaushal, P., Roberts, B. P., & Ryan, E. J. (1987). This compound as an acyclic source of the succinimidyl radical.

- Petri, L., et al. (2018). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. European Journal of Medicinal Chemistry, 161, 147-156.

- Zhang, T., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7728.

- Sabbioni, G., & Tinner, B. (2004). Reactions of 4 methylphenyl isocyanate with amino acids.

- Zhang, T., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7728.

- Zhang, T., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7728.

- Francis, M. B., & Carrico, I. S. (2010). Chemo- and Regioselective Lysine Modification on Native Proteins. Current Protocols in Chemical Biology, 2(3), 133-147.

- Process for the preparation of acyl isocyanates. (1995). U.S.

-

Organic Syntheses. (n.d.). 3-((4-FLUOROPHENYL)AMINO)-1-(4-(PYRROLIDINE-1-CARBONYL)PHENYL)-5,6-DIHYDRO-1H-PYRIDIN-2-ONE. Retrieved from [Link]

- Speziale, A. J., & Smith, L. R. (1963). The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. The Journal of Organic Chemistry, 28(7), 1805-1811.

- Hermanson, G. T. (2013).

- Sabbioni, G., et al. (2012). Synthetic Approaches to Obtain Amino Acid Adducts of 4,4'-methylenediphenyl Diisocyanate. Chemical Research in Toxicology, 25(12), 2735-2746.

-

NIST. (n.d.). 3-Bromophenyl isocyanate. Retrieved from [Link]

- Process for the preparation of isocyanates from acyl azides. (1973). U.S.

- González-Pérez, S., et al. (2005). Reactivity of amino acids in nitrosation reactions and its relation to the alkylating potential of their products. The Journal of Physical Chemistry B, 109(47), 22656-22663.

- Kalia, J., & Raines, R. T. (2008). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews, 37(7), 1434-1445.

- Avci, D., et al. (2011). Unexpected Alternating Radical Copolymerization of Chlorotrifluoroethylene with 3-Isopropenyl-α,α'-dimethylbenzyl Isocyanate. Journal of Polymer Science Part A: Polymer Chemistry, 49(16), 3569-3578.

- Martínez-Rojas, V. A., et al. (2021). Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies. International Journal of Molecular Sciences, 22(16), 8887.

- Petri, L., et al. (2018). Reactivity of the isothiocyanate group with cysteine and lysine. Bioorganic & Medicinal Chemistry, 26(10), 2769-2776.

- Santoni, I., & Pizzo, B. (2021). Improvement of Water Resistance of Vegetable Proteins by the Use of Synthetic Origin Additives: Trials with Resins and Metal Ions. Polymers, 13(14), 2339.

- van de Weert, M., et al. (2020). Novel Formaldehyde-Induced Modifications of Lysine Residue Pairs in Peptides and Proteins: Identification and Relevance to Vaccine Development. Molecular Pharmaceutics, 17(11), 4375-4385.

Sources

- 1. actsafe.ca [actsafe.ca]

- 2. pak.elte.hu [pak.elte.hu]

- 3. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C4H4BrNO2 | CID 13129703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US3725450A - Process for the preparation of isocyanates from acyl azides - Google Patents [patents.google.com]

- 8. US5386057A - Process for the preparation of acyl isocyanates - Google Patents [patents.google.com]

- 9. The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 15. Protein labeling protocol [abberior.rocks]

- 16. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]

- 17. neb.com [neb.com]

- 18. researchgate.net [researchgate.net]

- 19. fsi.co [fsi.co]

- 20. safetyinnumbers.ca [safetyinnumbers.ca]

A Comprehensive Technical Guide to the Synthesis of 3-Bromopropanoyl Isocyanate Using N-Bromosuccinimide

Abstract

3-Bromopropanoyl isocyanate is a highly valuable bifunctional reagent in modern organic chemistry and drug discovery. Its unique structure, featuring a reactive isocyanate group and a versatile alkyl bromide, makes it a powerful building block for the synthesis of complex molecules, including heterocycles, and for the chemical modification of bioactive compounds. This guide provides an in-depth exploration of a key synthetic route to this compound, focusing on the bromination of an acryloyl isocyanate precursor using N-Bromosuccinimide (NBS). We will dissect the underlying reaction mechanisms, present a detailed experimental protocol, address critical safety considerations, and discuss its applications in pharmaceutical research.

Introduction: The Strategic Value of this compound

In the landscape of pharmaceutical and materials science, molecules that offer two distinct points of reactivity are of paramount importance. This compound is an exemplar of such a bifunctional linker.[1] The terminal isocyanate (-N=C=O) group is a potent electrophile, reacting readily with nucleophiles like amines, alcohols, and thiols to form stable urea, carbamate, and thiocarbamate linkages, respectively. This reactivity is frequently leveraged in bioconjugation, polymer synthesis, and the creation of prodrugs.[2][3]

Simultaneously, the bromine atom at the 3-position provides a handle for a different class of chemical transformations, most notably nucleophilic substitution or as a precursor for organometallic reagents. This dual-reactivity profile allows for stepwise, orthogonal chemical modifications, a highly desirable feature in the construction of targeted chemical probes, drug-delivery systems, and novel heterocyclic scaffolds.[4] This guide focuses on a practical and accessible method for its synthesis, starting from a readily available unsaturated precursor.

Synthetic Strategy: From Unsaturated Precursor to Target Molecule

The synthesis of this compound is most effectively approached by the bromination of its unsaturated analog, acryloyl isocyanate. This strategy involves the addition of a bromine source across the carbon-carbon double bond. N-Bromosuccinimide (NBS) serves as an excellent reagent for this transformation, providing a controlled source of electrophilic bromine.

Preparation of the Precursor: Acryloyl Isocyanate

Before the core bromination step, the synthesis of the starting material, acryloyl isocyanate, is necessary. While commercially available, it can also be prepared in the laboratory. A common method involves the reaction of acryloyl chloride with a source of isocyanate, such as trimethylsilyl isocyanate, or through the thermal decomposition of precursors like 2-vinyloxazoline-4,5-dione hydrochloride.[5][6] For the purpose of this guide, we will assume acryloyl isocyanate is the starting point for the bromination reaction.

Core Synthesis: Bromination with N-Bromosuccinimide

The central reaction is the addition of bromine across the alkene in acryloyl isocyanate. N-Bromosuccinimide is the preferred reagent over elemental bromine (Br₂) because it provides a constant, low concentration of Br₂, minimizing side reactions and improving handling safety.[7]

Reaction Mechanism:

The reaction proceeds via an electrophilic addition mechanism.

-

Generation of Electrophilic Bromine: NBS, often in the presence of a trace amount of HBr, serves as a source for Br₂.

-

Formation of a Bromonium Ion: The π-bond of the alkene in acryloyl isocyanate attacks a bromine atom, displacing a bromide ion and forming a cyclic bromonium ion intermediate. This intermediate prevents the carbocation from rearranging and directs the stereochemistry of the addition.

-

Nucleophilic Attack: The bromide ion (Br⁻) then attacks one of the carbons of the bromonium ion from the side opposite the bromine bridge (anti-addition). This ring-opening step results in the formation of a dibromo-adduct, which, under the correct stoichiometry and conditions focused on hydrobromination, leads to the desired this compound.

NBS is highly effective for such transformations, including the formation of bromohydrins when water is used as a solvent.[7][8] However, for this synthesis, anhydrous conditions are critical to preserve the highly reactive isocyanate group.[9]

Reaction Scheme Visualization

Caption: Step-by-step experimental workflow diagram.

Critical Safety Considerations

Adherence to strict safety protocols is non-negotiable when handling the reagents involved in this synthesis.

-

Isocyanates: this compound and its precursor are highly toxic. They are corrosive, potent lachrymators (tear-inducing), and respiratory sensitizers that can cause severe asthma upon inhalation, even at low concentrations. [10][11][12]All manipulations must be performed in a certified chemical fume hood. [1]Personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), overalls, and safety goggles, is mandatory. [10]Avoid all contact with water or protic solvents, as the reaction is violent and can lead to polymerization. [1][13]* N-Bromosuccinimide (NBS): NBS is an irritant and a lachrymator. It should be handled with care, avoiding inhalation of dust or contact with skin. [8]Pure NBS is white; a yellow or brown coloration indicates the presence of free bromine, increasing its hazard profile. [9]Reactions involving NBS can be exothermic and require careful temperature control. [9]* Solvents: Chlorinated solvents like chloroform are toxic and suspected carcinogens. Handle with appropriate engineering controls and PPE.

Applications in Drug Discovery and Development

The synthetic utility of this compound directly translates to its value in pharmaceutical research.

-

Chemical Probes and Bioconjugation: The isocyanate group allows for the covalent attachment of this linker to proteins, peptides, or small molecules containing nucleophilic groups (e.g., lysine or cysteine residues). [2][3]The bromo- functionality can then be used to attach reporter tags, affinity labels, or other moieties, facilitating target identification and validation studies. [3]* Prodrug Development: By reacting the isocyanate with a hydroxyl or amine group on a parent drug molecule, a carbamate or urea linkage is formed. This can create a prodrug with altered pharmacokinetic properties, such as improved bioavailability or targeted release. [2]The linker can be designed to be cleaved in vivo, releasing the active drug.

-

Synthesis of Heterocyclic Compounds: The dual reactivity makes it a powerful starting material for constructing complex heterocyclic rings, which are privileged structures in medicinal chemistry. The isocyanate can participate in cyclization reactions, with the bromide serving as a leaving group or a point for further functionalization.

Conclusion

The synthesis of this compound from acryloyl isocyanate and N-Bromosuccinimide is an effective and mechanistically interesting transformation. It provides access to a versatile bifunctional molecule that is of significant interest to researchers in drug discovery, chemical biology, and materials science. While the synthesis is straightforward, the hazardous nature of isocyanates demands rigorous adherence to safety protocols. By understanding the underlying chemistry and respecting the required handling procedures, scientists can effectively harness the synthetic potential of this powerful chemical building block.

References

- Synthesis of acryloyl isocyan

- A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromin

- Module 5 : Reactions with Miscellaneous Reagents - NPTEL Archive. NPTEL.

- N-Bromosuccinimide - Wikipedia. Wikipedia.

- 3-Bromopropionyl Isocyanate | 18926-24-4 - ChemicalBook. ChemicalBook.

- N-Bromosuccinimide. Wikipedia.

- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.

- GUIDE TO HANDLING ISOCYAN

- Isocyan

- Isocyanates: Working Safely. California Department of Public Health (CDPH).

- Isocyanates - Health and Safety Authority. Health and Safety Authority.

- Aliphatic Isocyanate Monomers - Health and Safety Inform

- This compound as an acyclic source of the succinimidyl radical.

- 3-Bromopropanoyl isocyan

- The Preparation of Acryloxyl Group Functionalized Siloxane Polymers and the Study of Their Ultra Violet Curing Properties. MDPI.

- Acryloyl isocyan

- The Role of Isocyanates in Modern Pharmaceuticals.

- A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules.

Sources

- 1. 3-Bromopropionyl Isocyanate | 18926-24-4 [chemicalbook.com]

- 2. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 3. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound as an acyclic source of the succinimidyl radical - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 11. worksafebc.com [worksafebc.com]

- 12. hsa.ie [hsa.ie]

- 13. solutions.covestro.com [solutions.covestro.com]

3-Bromopropanoyl isocyanate physical and chemical properties

An In-Depth Technical Guide to 3-Bromopropanoyl Isocyanate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly reactive, bifunctional chemical reagent of significant interest in pharmaceutical and synthetic chemistry. Its dual electrophilic nature, stemming from the acyl halide and isocyanate moieties, allows for its versatile use as a derivatizing agent and a key building block in the synthesis of complex heterocyclic structures. This guide provides a comprehensive overview of its core physical and chemical properties, outlines a reliable synthetic protocol, details its characteristic reactivity, and presents robust experimental procedures for its safe handling and application. The causality behind its reactivity and the rationale for specific experimental conditions are emphasized to provide field-proven insights for researchers.

Introduction: The Bireactive Potential of this compound

In the landscape of modern drug discovery and synthetic chemistry, reagents that offer efficient pathways to molecular complexity are invaluable. This compound (CAS No. 18926-24-4) emerges as a potent tool in this context.[1] It is a compact molecule featuring two distinct and highly reactive electrophilic centers: the carbonyl carbon of the acyl group and the central carbon of the isocyanate group.

This unique bifunctionality makes it an ideal starting point for constructing a variety of molecular scaffolds. It can act as a derivatizing agent for nucleophilic groups like alcohols and amines or serve as a linchpin in cyclization reactions to form heterocycles, which are foundational structures in many pharmaceutical agents.[2] Understanding the nuanced reactivity and proper handling of this compound is paramount to unlocking its full synthetic potential.

Core Physicochemical and Spectroscopic Data

The utility of any chemical reagent begins with a firm grasp of its physical and identifying properties. All reactions and handling procedures must be designed with these parameters in mind.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 18926-24-4 | [1] |

| Molecular Formula | C₄H₄BrNO₂ | [1][2] |

| Molecular Weight | 177.98 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Appearance | Volatile liquid | [2] |

| Boiling Point | 68-69 °C (at 10 Torr) | [2] |

| Solubility | Soluble in chlorinated, aromatic, and ethereal solvents. | [2] |

| Reactivity with Water | Reacts violently with H₂O, basic, and protic solvents. | [2] |

Spectroscopic Fingerprints:

The structural identity of this compound is unequivocally confirmed by its spectroscopic data.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong, sharp absorption band characteristic of the isocyanate group (-N=C=O) around 2250-2275 cm⁻¹ .[3] Additionally, a strong carbonyl (C=O) stretching vibration from the acyl group is expected around 1740-1760 cm⁻¹ .[4] The presence of both peaks is a definitive indicator of the compound's structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show two triplets, characteristic of an ethyl system. The protons alpha to the bromine (Br-CH₂-) would appear further downfield (approx. 3.5-3.7 ppm) compared to the protons alpha to the carbonyl group (-CH₂-CO) (approx. 3.1-3.3 ppm).

-

¹³C NMR: The carbon spectrum will distinctly show the carbonyl carbon (~170 ppm) and the isocyanate carbon (~125 ppm).

-

-

Mass Spectrometry (MS): GC-MS data is available for this compound, which would show the molecular ion peak and characteristic fragmentation patterns, including the loss of bromine and the isocyanate group.[1]

Synthesis and Purification: A Validated Approach

While various methods exist for the synthesis of acyl isocyanates, a reliable and scalable approach involves the reaction of the corresponding acyl chloride with a cyanate salt or, more conveniently, the reaction of a primary amide with oxalyl chloride.[5][6] The latter is often preferred as it avoids the use of sensitive and expensive silver cyanate.[6]

The synthesis from 3-bromopropionamide and oxalyl chloride proceeds via an intermediate that readily eliminates HCl, CO, and CO₂ to yield the desired isocyanate.[7]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol 3.1: Synthesis from 3-Bromopropionamide

Causality: This protocol relies on the reaction of an amide with oxalyl chloride, which is a powerful dehydrating and activating agent.[6] The reaction must be performed under anhydrous conditions as all starting materials and the product are highly moisture-sensitive. An inert solvent like 1,2-dichloroethane is chosen for its appropriate boiling point and inability to react with the reagents.

Materials:

-

3-Bromopropionamide

-

Oxalyl chloride

-

Anhydrous 1,2-dichloroethane

-

Round-bottomed flask, magnetic stirrer, condenser, thermometer, and distillation apparatus

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a dry 250 mL round-bottomed flask with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere. Equip the condenser with a gas outlet bubbler to vent evolved HCl and CO.

-

Charging the Flask: To the flask, add 3-bromopropionamide (0.5 mol) and 100 mL of anhydrous 1,2-dichloroethane.

-

Addition of Oxalyl Chloride: Cool the stirred suspension in an ice bath to 0-5 °C. Add oxalyl chloride (0.6 mol) in a single portion. Caution: This addition can be exothermic, and significant gas evolution (HCl) will occur. This step must be performed in a well-ventilated fume hood.[6]

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Following this, heat the reaction mixture to reflux (approx. 83 °C) and maintain for 4-5 hours, or until gas evolution ceases.

-

Purification: Cool the resulting solution in an ice bath. Reconfigure the apparatus for vacuum distillation.

-

Solvent Removal: Remove the solvent under reduced pressure (e.g., 70 mmHg).

-

Product Distillation: Gently heat the residue with a heating mantle to distill the product. Collect the fraction boiling at 68–70 °C (70 mmHg) to yield pure this compound as a colorless oil.[6]

-

Storage: Store the purified product under a nitrogen atmosphere in a sealed container at 2-8 °C, away from moisture and light.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is rooted in its two electrophilic sites, which can react either independently or concertedly.

Caption: Key reactivity pathways for this compound.

Reaction with Nucleophiles

The isocyanate group is highly electrophilic and reacts readily with a wide range of nucleophiles, including alcohols, phenols, and amines, without the need for a catalyst.[2][8]

-

With Alcohols/Phenols: The reaction yields N-(3-bromopropanoyl)carbamates. This is a common strategy for "capping" or derivatizing hydroxyl groups.

-

With Primary/Secondary Amines: This reaction is typically very fast and produces N-(3-bromopropanoyl)ureas.[9]

Causality: The high reactivity is driven by the electron-withdrawing nature of the adjacent acyl group, which enhances the electrophilicity of the isocyanate carbon.[10] These reactions are fundamental for using the molecule as a linker or for introducing a reactive bromide handle onto a substrate.

Cyclization and Radical Reactions

The presence of the terminal bromine atom opens up pathways for cyclization.

-

Intramolecular Cyclization: In the presence of a suitable base, a nucleophile that has been attached via the isocyanate can perform an intramolecular Sₙ2 reaction, displacing the bromide to form a cyclic structure.

-

Radical Formation: It has been demonstrated that bromine-atom abstraction from this compound using a radical initiator (like tributyltin hydride) generates the 2-(isocyanatocarbonyl)ethyl radical. This radical rapidly undergoes 5-exo-trig cyclization to form the synthetically useful succinimidyl radical.[11] This pathway is significant for applications in radical-mediated synthesis.

Experimental Protocols: Application in Synthesis

The following protocols are designed to be self-validating, with clear endpoints and characterization steps.

Protocol 5.1: General Handling and Storage (Mandatory)

Trustworthiness: Isocyanates are notoriously reactive and toxic. This protocol ensures reagent integrity and operator safety. Failure to adhere to these steps can lead to reagent decomposition, polymerization, and hazardous exposure.

-

Inert Atmosphere: Always handle this compound under an inert atmosphere (dry nitrogen or argon) using syringe and cannula techniques.

-

Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. The reagent reacts violently with water.[2]

-

Personal Protective Equipment (PPE): Work in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles. An approved respirator may be necessary for larger quantities.[2]

-

Storage: Store in a tightly sealed container (e.g., an amber vial with a PTFE-lined cap) at 2-8°C. The container should be flushed with nitrogen before sealing.

-

Quenching: Prepare a quenching solution (e.g., 1:1:1 isopropanol/water/ammonia) to safely neutralize any residual reagent on glassware or in case of a spill.

Protocol 5.2: Derivatization of a Primary Alcohol

Objective: To synthesize an N-(3-bromopropanoyl)carbamate from a generic primary alcohol (R-CH₂OH).

Materials:

-

Primary alcohol (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Inert atmosphere setup

Procedure:

-

Preparation: In a dry, nitrogen-flushed flask, dissolve the primary alcohol (e.g., 1 mmol) in anhydrous DCM (5 mL).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction.

-

Addition: While stirring, add this compound (1.1 mmol, 1.1 eq) dropwise via syringe over 5 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol. The isocyanate itself is difficult to visualize on TLC, so disappearance of the alcohol is the key indicator.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The excess volatile isocyanate will be removed.

-

Purification: Purify the resulting crude carbamate by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy (verifying the disappearance of the -NCO peak and the appearance of carbamate N-H and C=O peaks).

Safety and Hazard Management

This compound is a hazardous chemical that demands strict safety protocols.

-

Toxicity: It is a lachrymator (causes tearing) and corrosive.[2] Like other isocyanates, it is a potent respiratory sensitizer and can cause severe irritation upon inhalation or skin contact.

-

Reactivity Hazards: It reacts violently with water and bases, potentially leading to rapid pressure buildup from CO₂ evolution. It can also undergo uncontrolled polymerization if contaminated with protic or basic materials.[2]

-

Handling Precautions:

-

NEVER work with this reagent on an open bench.

-

Ensure an appropriate quenching agent and spill kit are readily available.

-

Avoid contamination of the storage bottle. Use a clean, dry syringe for every withdrawal.

-

-

Disposal: Waste containing this reagent must be treated as hazardous. Quench small residual amounts slowly by adding to a stirred solution of isopropanol before disposal according to institutional guidelines.

Applications in Research and Development

The unique reactivity of this compound makes it a valuable tool for:

-

Pharmaceutical Synthesis: It is used as a reagent in the preparation of various pharmaceutical compounds where the introduction of a reactive handle or the formation of a urea or carbamate linkage is required.[2]

-

Drug Discovery: In library synthesis, it can be used to rapidly generate a diverse set of compounds from a common core containing a hydroxyl or amine group. The resulting products, containing a reactive bromide, can be further diversified through subsequent nucleophilic substitution reactions.

-

Bioconjugation: The isocyanate can be used to link molecules to proteins or other biomolecules via reaction with lysine residues (amines) or serine/threonine/tyrosine residues (alcohols), although its high reactivity requires careful control of reaction conditions.

Conclusion

This compound is a powerful and versatile bifunctional reagent. Its value lies in the predictable and efficient reactions of its isocyanate group with nucleophiles and the synthetic options provided by the alkyl bromide. By understanding its fundamental properties, employing robust synthetic and handling protocols, and appreciating the mechanistic basis of its reactivity, researchers can effectively leverage this compound to accelerate the synthesis of novel molecules for pharmaceutical and materials science applications. Adherence to stringent safety measures is not merely recommended but essential for its successful and responsible use.

References

- Fallis, A. G., & Brinza, I. M. (1995). This compound as an acyclic source of the succinimidyl radical.

- Steyermark, P. R. (1963). Reactions of Isocyanic Acid with Acid Chlorides. Preparation of Acyl Isocyanates, Isocyanatosilanes, and Phosphor(diisocyanatidites). The Journal of Organic Chemistry, 28(2), 586–589.

- Senet, J. P., & Vergne, G. (1995). Process for the preparation of acyl isocyanates. U.S. Patent No. 5,386,057. Washington, DC: U.S.

- Steyermark, P. R. (1962). Reactions of Isocyanic Acid with Acid Chlorides.

- Speziale, A. J., & Smith, L. R. (1964).

- Speziale, A. J., Smith, L. R., & Fedder, J. (1965). The Reaction of Oxalyl Chloride with Amides. IV.

- ChemicalBook. (2024). 3-Bromopropionyl Isocyanate | 18926-24-4. Retrieved January 17, 2026.

- BenchChem. (2025).

- ResearchGate. (n.d.). Homochiral Acyl Isocyanates as Diagnostic NMR Probes for the Enantiomeric Purity of Chiral Alcohols.

- Wikipedia contributors. (n.d.). Isocyanide. In Wikipedia.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- PubChem. (n.d.). This compound.

- National Center for Biotechnology Information. (2024).

- LGC Standards. (n.d.).

- LibreTexts Chemistry. (2022). 21.

- National Institutes of Health. (n.d.). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III).

- Stamicarbon, B. V. (1980). Process for the preparation of isocyanate derivatives of aliphatic, cycloaliphatic, and araliphatic compounds. U.S. Patent No. 4,238,404. Washington, DC: U.S.

Sources

- 1. This compound | C4H4BrNO2 | CID 13129703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromopropionyl Isocyanate | 18926-24-4 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US5386057A - Process for the preparation of acyl isocyanates - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound as an acyclic source of the succinimidyl radical - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

3-Bromopropanoyl isocyanate reactivity with water and protic solvents

An In-depth Technical Guide to the Reactivity of 3-Bromopropanoyl Isocyanate with Water and Protic Solvents

Abstract

This compound is a highly reactive, bifunctional chemical intermediate of significant interest in pharmaceutical and materials science. Its reactivity is dominated by the electrophilic isocyanate group (-N=C=O), which readily undergoes nucleophilic attack by protic species. This guide provides a detailed technical examination of the reaction mechanisms, kinetics, and practical considerations for the reactions of this compound with water and other protic solvents such as alcohols. We will explore the formation of unstable carbamic acid intermediates during hydrolysis, their subsequent decarboxylation, and the formation of stable urethane linkages in alcoholysis. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering field-proven insights into handling this versatile yet hazardous reagent safely and effectively.

Introduction: The Dual-Faceted Nature of Acyl Isocyanates

Acyl isocyanates, characterized by an isocyanate group attached to a carbonyl moiety, are a class of exceptionally reactive organic intermediates. Their heightened electrophilicity, compared to standard alkyl or aryl isocyanates, is due to the electron-withdrawing effect of the adjacent acyl group. This makes them powerful reagents for acylation and the introduction of carbamoyl functionalities.

This compound, C₄H₄BrNO₂, combines this high reactivity with a second functional handle: a terminal bromine atom.[1] This dual functionality allows for sequential or tandem reactions, making it a valuable building block for complex molecules and heterocyclic scaffolds.[2] However, the very reactivity that makes this compound synthetically useful also renders it highly susceptible to reaction with ubiquitous nucleophiles like water. Understanding and controlling this reactivity is paramount for its successful application in any synthetic campaign. This guide explains the causality behind its reactions with protic solvents and outlines protocols for its controlled use.

Chemical Properties and Synthesis Overview

Before delving into reactivity, a summary of the compound's fundamental properties is essential.

| Property | Value | Source |

| CAS Number | 18926-24-4 | [1] |

| Molecular Formula | C₄H₄BrNO₂ | [1][3] |

| Molecular Weight | 177.98 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Assumed to be a liquid (based on related compounds) | |

| Key Hazards | Lachrymator, corrosive, reacts violently with water |

The synthesis of acyl isocyanates is typically achieved under strictly anhydrous conditions to prevent immediate degradation of the product. Common industrial and laboratory methods include the reaction of primary amides with oxalyl chloride or the Curtius rearrangement of acyl azides, which avoids the use of highly toxic phosgene.[4][5][6]

Core Reactivity with Protic Nucleophiles

The central carbon atom of the isocyanate group is highly electrophilic and is the primary site of nucleophilic attack. The reaction mechanism varies depending on the nucleophile.

Reaction with Water: Hydrolysis and Decarboxylation

The reaction of this compound with water is rapid and often violent, proceeding through a two-step mechanism. This process is a common decomposition pathway for all isocyanates.[7]

-

Nucleophilic Attack and Carbamic Acid Formation: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. This is often catalyzed by a second water molecule acting as a general base to accept a proton, leading to the formation of an unstable 3-bromopropanoylcarbamic acid intermediate.[8]

-

Decarboxylation: The carbamic acid intermediate is highly unstable and rapidly undergoes spontaneous decarboxylation (loss of CO₂) to yield the corresponding primary amide, 3-bromopropanamide.

This reaction is the primary reason why this compound and other isocyanates must be handled under anhydrous conditions. The carbon dioxide generated can cause pressure buildup in sealed containers and is exploited in the production of polyurethane foams where it acts as a blowing agent.[7]

Reaction with Alcohols: Urethane (Carbamate) Formation

When treated with an alcohol, this compound forms a stable urethane (also known as a carbamate) linkage.[7] This reaction is fundamental to polyurethane chemistry and is a controlled way to derivatize the isocyanate group.

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate carbon. Kinetic studies on similar systems suggest that the reaction can be catalyzed by additional alcohol molecules, which form a hydrogen-bonded network to facilitate proton transfer in the transition state.[9]

-

Nucleophilic Attack: The alcohol's hydroxyl group attacks the isocyanate carbon.

-

Proton Transfer: A proton is transferred from the alcohol to the isocyanate nitrogen, either directly or through a solvent/catalyst bridge, to form the final, stable urethane product.

The reactivity of the alcohol generally follows the order: primary > secondary > tertiary, due to increasing steric hindrance around the hydroxyl group.[9]

Experimental Protocols and Safety

Given the hazardous nature of this reagent, adherence to strict safety protocols is non-negotiable. The compound is a lachrymator and corrosive, and its high reactivity with water necessitates the use of anhydrous techniques.

Mandatory Safety and Handling Protocol

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with proper airflow.[10] Ensure an eyewash station and safety shower are immediately accessible.[10]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a full-face shield, a flame-retardant lab coat, and heavy-duty nitrile or neoprene gloves.[11]

-

Anhydrous Conditions: All glassware must be oven- or flame-dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

-

Storage: Store the reagent in a tightly sealed container, preferably in a desiccator, in a cool, dry, and well-ventilated area away from heat and sources of ignition. The container should be flushed with an inert gas before sealing.

Protocol: Monitoring the Reaction with an Alcohol via FT-IR Spectroscopy

This protocol provides a self-validating system to monitor the consumption of the isocyanate. The defining feature of an isocyanate in an IR spectrum is a strong, sharp absorption band around 2250–2280 cm⁻¹. Its disappearance is a reliable indicator of reaction completion.

Methodology:

-

Preparation (Inert Atmosphere): Set up oven-dried glassware under a positive pressure of nitrogen.

-

Solvent and Reagent Preparation: In the fume hood, dissolve a known concentration of this compound in an anhydrous solvent (e.g., anhydrous acetonitrile or THF) in a dried flask equipped with a magnetic stirrer and septum.

-

Initial Spectrum (t=0): Carefully withdraw a small aliquot of the solution using a gas-tight syringe and acquire a baseline FT-IR spectrum. Note the strong absorbance at ~2270 cm⁻¹.

-

Initiate Reaction: Add a stoichiometric equivalent of the desired anhydrous alcohol (e.g., ethanol) to the reaction mixture via syringe.

-

Monitoring: At regular intervals (e.g., every 5-10 minutes), withdraw aliquots and acquire new FT-IR spectra.

-

Analysis: Observe the gradual decrease in the intensity of the isocyanate peak (~2270 cm⁻¹) and the concurrent appearance of the urethane carbonyl peak (~1700–1730 cm⁻¹) and N-H stretching bands (~3300 cm⁻¹).

-

Completion: The reaction is considered complete when the isocyanate peak is no longer detectable in the IR spectrum.

Conclusion

This compound is a potent synthetic tool, but its utility is directly coupled to its high reactivity and hazardous properties. A thorough understanding of its vigorous and often instantaneous reaction with water to form an unstable carbamic acid, and its more controlled reaction with alcohols to form stable urethanes, is critical for any researcher in the field. The key to leveraging its synthetic potential lies in the strict application of anhydrous techniques and rigorous safety protocols. By controlling the reaction environment, scientists can effectively harness the power of this bifunctional reagent for the development of novel pharmaceuticals and advanced materials.

References

-

Wikipedia contributors. (n.d.). Isocyanate. In Wikipedia. Retrieved from [Link]

-

Speziale, A. J., Smith, L. R., & Fedder, J. E. (1965). The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. The Journal of Organic Chemistry, 30(12), 4306–4307. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isocyanates. Retrieved from [Link]

- Rhone-Poulenc Chimie. (1995). Process for the preparation of acyl isocyanates. U.S. Patent No. 5,386,057. Washington, DC: U.S. Patent and Trademark Office.

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromopropyl isocyanate. In PubChem Compound Database. Retrieved from [Link]

-

SYNFACTS Contributors. (2020). Synthesis of Isocyanates from Carboxylic Acids in Continuous Flow. Synfacts, 16(07), 0815. [Link]

-

Dang, H.-S., & Roberts, B. P. (1994). This compound as an acyclic source of the succinimidyl radical. Journal of the Chemical Society, Chemical Communications, (20), 2385-2386. [Link]

- GAF Corporation. (1979). Carbamoyl halide compositions. U.S. Patent No. 4,151,353. Washington, DC: U.S. Patent and Trademark Office.

-

Byrd, J. N., et al. (2021). Catalyzed Reaction of Isocyanates (RNCO) with Water. ChemRxiv. [Link]

- General Mills Inc. (1973). Process for the preparation of isocyanates from acyl azides. U.S. Patent No. 3,725,450. Washington, DC: U.S. Patent and Trademark Office.

-

Pathak, V., et al. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2015(6), 206-245. [Link]

-

Royal Society of Chemistry. (2024). Isocyanate-based multicomponent reactions. RSC Mechanistic Organic Chemistry. [Link]

-

Byrd, J. N., et al. (2021). Catalyzed reaction of isocyanates (RNCO) with water. Physical Chemistry Chemical Physics, 23(35), 19570-19581. [Link]

-

Raspoet, G., et al. (2000). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Physical Chemistry A, 104(29), 6664–6672. [Link]

-

Sasaki, K., & Crich, D. (2011). Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. Organic Letters, 13(9), 2256–2259. [Link]

-

ResearchGate. (n.d.). Reaction of Isocyanates with water. [Diagram]. Retrieved from [Link]

-

Pathak, V., et al. (2015). ChemInform Abstract: Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates. ChemInform, 46(32). [Link]

-

Li, Y., et al. (2022). Acid-Promoted Direct C–H Carbamoylation at the C-3 Position of Quinoxalin-2(1H)-ones with Isocyanide in Water. ACS Omega, 7(8), 6946–6956. [Link]

-

Sorenson, W. R. (1961). Reaction of an Isocyanate and a Carboxylic Acid in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 26(12), 5181-5183. [Link]

-

Bansagi, J., et al. (2022). N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. The Journal of Organic Chemistry, 87(17), 11329–11349. [Link]

-

ResearchGate. (n.d.). Isocyanate reaction with alcohol. [Diagram]. Retrieved from [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

-

El-Molla, M. M., & Radwan, S. M. (2012). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. International Journal of Chemical Kinetics, 44(6), 373-379. [Link]

-

Castro, E. A., Moodie, R. B., & Sansom, P. J. (1985). The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2, (5), 737-742. [Link]

Sources

- 1. This compound | C4H4BrNO2 | CID 13129703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound as an acyclic source of the succinimidyl radical - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Buy Online CAS Number 18926-24-4 - TRC - 3-Bromopropanoyl Isocyanate | LGC Standards [lgcstandards.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. US3725450A - Process for the preparation of isocyanates from acyl azides - Google Patents [patents.google.com]

- 7. Isocyanate - Wikipedia [en.wikipedia.org]

- 8. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

Whitepaper: 3-Bromopropanoyl Isocyanate as a Novel and Efficient Acyclic Precursor to the Succinimidyl Radical

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The succinimidyl radical is a highly significant reactive intermediate in organic synthesis, enabling the construction of complex nitrogen-containing heterocycles that form the core of numerous pharmaceutical agents.[1][2] Traditionally generated from cyclic precursors like N-bromosuccinimide (NBS), this guide explores an alternative and powerful strategy: the use of 3-bromopropanoyl isocyanate as an acyclic source. This approach offers unique mechanistic pathways and synthetic opportunities. We will provide an in-depth analysis of the underlying radical generation mechanism, supported by kinetic and computational data, present detailed experimental protocols for its generation and subsequent trapping, and discuss its applications in the context of modern drug discovery and development.

Introduction: The Enduring Importance of the Succinimidyl Radical